6-Oxaspiro[3.5]nonan-9-amine
Overview
Description
6-Oxaspiro[3.5]nonan-9-amine: is a chemical compound with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol It features a spirocyclic structure, which includes a six-membered ring and a four-membered ring connected through a shared oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 6-Oxaspiro[3.5]nonan-9-amine typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a cyclic ether can lead to the formation of the spirocyclic amine structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods:
While detailed industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. Industrial production would involve scaling up the reaction conditions and optimizing the process for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
6-Oxaspiro[3.5]nonan-9-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted spirocyclic compounds .
Scientific Research Applications
6-Oxaspiro[3.5]nonan-9-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use in drug development for various medical conditions.
Mechanism of Action
The mechanism of action of 6-Oxaspiro[3.5]nonan-9-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. Further research is needed to fully elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
6-Oxaspiro[3.5]nonan-9-ylmethanamine: A similar spirocyclic compound with an additional methylene group attached to the nitrogen atom.
Spiro[4.5]decan-9-amine: Another spirocyclic amine with a different ring structure.
Spiro[3.5]nonane-9-carboxylic acid: A related compound with a carboxylic acid group instead of an amine.
Uniqueness:
6-Oxaspiro[3.5]nonan-9-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
6-Oxaspiro[3.5]nonan-9-amine is a spirocyclic compound with the molecular formula and a molecular weight of 141.21 g/mol. Its unique structural characteristics make it a subject of interest in various fields, including medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves cyclization reactions that create the spirocyclic structure. Common methods include the reaction of an appropriate amine with cyclic ethers under controlled conditions to optimize yield and purity. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which can yield different derivatives useful for further research.
The biological activity of this compound is primarily attributed to its amine group, which can form hydrogen bonds and other interactions with biological macromolecules. These interactions may modulate various biochemical pathways, potentially leading to therapeutic effects in different medical conditions.
Therapeutic Applications
Research indicates that this compound has several potential applications in drug development:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines, although specific mechanisms remain to be fully elucidated.
- Neurological Applications : Due to its structural similarity to known neuroactive compounds, there is ongoing research into its effects on neurotransmitter systems and potential use in treating neurological disorders.
In Vitro Studies
Several studies have explored the in vitro effects of this compound on various cell lines:
- Anticancer Activity : In a study involving human breast cancer cell lines, this compound demonstrated significant cytotoxicity at concentrations above 10 µM, with an IC50 value indicating effective inhibition of cell proliferation .
- Antimicrobial Efficacy : Testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL, suggesting moderate antimicrobial activity.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:
Parameter | Value |
---|---|
Half-life | Approx. 1.6 hours |
Volume of Distribution | ~2 L/kg |
Bioavailability | Low to moderate |
These parameters indicate that while the compound has a relatively short half-life, its volume of distribution suggests good tissue penetration capabilities .
Comparison with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar spirocyclic compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
6-Oxaspiro[3.5]nonan-9-yldiamine | Additional amine group | Enhanced neuroactivity |
Spiro[4.5]decan-9-amine | Different ring structure | Limited anticancer effects |
Spiro[3.5]nonane-9-carboxylic acid | Carboxylic acid instead of amine | Antimicrobial properties |
The distinct structure of this compound contributes to its unique chemical reactivity and biological activity compared to these related compounds.
Properties
IUPAC Name |
6-oxaspiro[3.5]nonan-9-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-7-2-5-10-6-8(7)3-1-4-8/h7H,1-6,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKSVCPRNITCFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COCCC2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1545354-26-4 | |
Record name | 6-oxaspiro[3.5]nonan-9-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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